2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)azepane-1-carboxamide
Overview
Description
2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives These compounds are characterized by a seven-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions using 2-chlorobenzyl chloride.
Attachment of the Dimethoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using 3,4-dimethoxyphenylboronic acid or similar reagents.
Formation of the Carboxamide Group: This step involves the reaction of the amine group on the azepane ring with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the chlorophenyl group could yield a phenyl derivative.
Scientific Research Applications
2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)azepane-1-carboxamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound in the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: Investigation of its effects on biological systems, including its interaction with specific receptors or enzymes.
Industrial Applications: Potential use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)azepane-1-carboxamide would depend on its specific molecular targets. It may interact with receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)piperidine-1-carboxamide: A similar compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)morpholine-1-carboxamide: A compound with a morpholine ring, which includes an oxygen atom in the ring structure.
Uniqueness
The uniqueness of 2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)azepane-1-carboxamide lies in its specific ring structure and substitution pattern, which may confer unique biological activity or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(3,4-dimethoxyphenyl)azepane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-26-19-12-11-15(14-20(19)27-2)23-21(25)24-13-7-3-4-10-18(24)16-8-5-6-9-17(16)22/h5-6,8-9,11-12,14,18H,3-4,7,10,13H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIBBFSYYMURPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CC=C3Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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